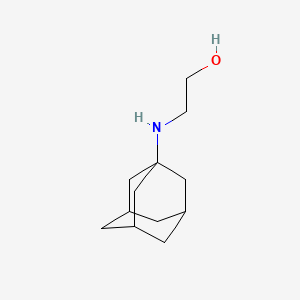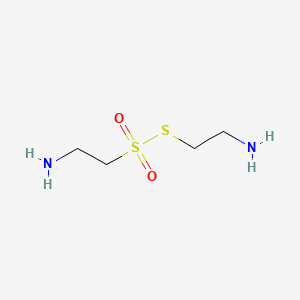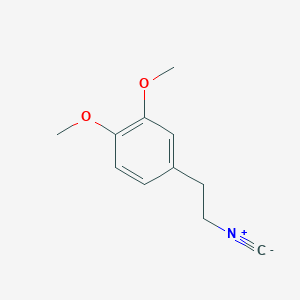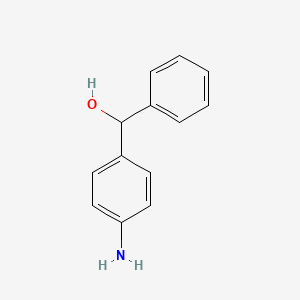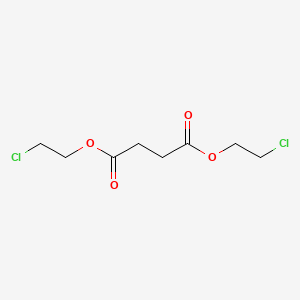![molecular formula C9H15BrO2 B1267768 6-Bromo-1,4-dioxaspiro[4.6]undecane CAS No. 70562-63-9](/img/structure/B1267768.png)
6-Bromo-1,4-dioxaspiro[4.6]undecane
描述
6-Bromo-1,4-dioxaspiro[4.6]undecane is a chemical compound that belongs to the class of spiroketals. It is characterized by its unique spirocyclic structure, which consists of a bromine atom attached to a dioxaspiro undecane framework. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dioxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 1,4-dioxaspiro[4.6]undecane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
化学反应分析
Types of Reactions: 6-Bromo-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Corresponding substituted spiroketals.
Oxidation: Hydroxylated or carbonylated spiroketals.
Reduction: 1,4-dioxaspiro[4.6]undecane.
科学研究应用
6-Bromo-1,4-dioxaspiro[4
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.6]undecane is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve the disruption of microbial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
相似化合物的比较
1,4-Dioxaspiro[4.5]decane: Lacks the bromine atom and has a different spirocyclic structure.
6-Chloro-1,4-dioxaspiro[4.6]undecane: Similar structure but with a chlorine atom instead of bromine.
6-Iodo-1,4-dioxaspiro[4.6]undecane: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 6-Bromo-1,4-dioxaspiro[4.6]undecane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution and reduction reactions that are not as readily achievable with chlorine or iodine .
属性
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUHWFXOULUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(CC1)OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302136 | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70562-63-9 | |
| Record name | 70562-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
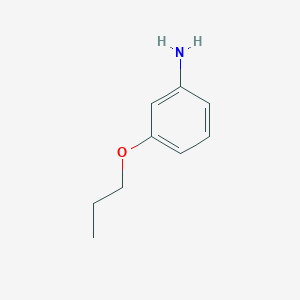
![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

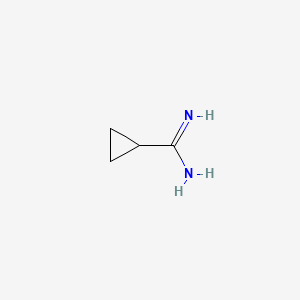

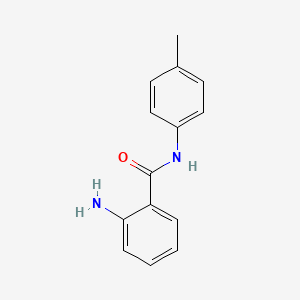
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
